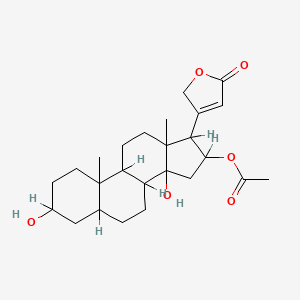

Oleandrigenin

Description

This compound has been reported in Mandevilla pentlandiana, Cryptostegia madagascariensis, and other organisms with data available.

RN given refers to (3beta)-isomer; structure

Properties

CAS No. |

465-15-6 |

|---|---|

Molecular Formula |

C25H36O6 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |

InChI |

InChI=1S/C25H36O6/c1-14(26)31-20-12-25(29)19-5-4-16-11-17(27)6-8-23(16,2)18(19)7-9-24(25,3)22(20)15-10-21(28)30-13-15/h10,16-20,22,27,29H,4-9,11-13H2,1-3H3/t16-,17+,18+,19-,20+,22+,23+,24-,25+/m1/s1 |

InChI Key |

IWCNCUVTGOMGKG-YOVVEKLRSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=CC(=O)OC5)C)C)O)O |

Canonical SMILES |

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O |

Other CAS No. |

465-15-6 |

Synonyms |

3 alpha,14-dihydroxy-16 beta-acetoxy-5 beta,14 beta- card-20(22)-enolide oleandrigenin |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Oleandrigenin in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrigenin, a cardiac glycoside derived from the Nerium oleander plant, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways and cellular processes targeted by this compound in cancer cells. The information presented herein is intended to support further research and drug development efforts in oncology.

Primary Target: The Na+/K+-ATPase Pump

The principal molecular target of this compound and its parent compound, oleandrin, is the Na+/K+-ATPase pump, an essential transmembrane protein responsible for maintaining cellular ion homeostasis.[1][2][3][4] this compound binds to the α-subunit of this pump, leading to its inhibition.[2][3] This inhibition disrupts the sodium and potassium ion gradients across the cell membrane, which in turn affects intracellular calcium levels. The increased intracellular calcium concentration is a key event that triggers downstream signaling cascades leading to apoptosis.[2] Interestingly, the expression levels of different Na+/K+-ATPase α isoforms can influence a cancer cell's sensitivity to this compound, with higher expression of the α3 isoform correlating with increased sensitivity.[2][3]

Induction of Apoptosis and Cell Cycle Arrest

A primary outcome of this compound treatment in cancer cells is the induction of programmed cell death, or apoptosis.[5][6][7][8] This is achieved through the modulation of key apoptotic regulatory proteins. This compound has been shown to upregulate pro-apoptotic proteins such as Bax and Bak, while downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of the caspase cascade, including caspase-3 and PARP cleavage, culminating in apoptotic cell death.[5][7]

Furthermore, this compound can induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type.[5][7] This arrest prevents cancer cells from proliferating and contributes to the overall anti-tumor effect.

Modulation of Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival in many cancers. This compound has been demonstrated to inhibit this pathway by reducing the phosphorylation of key components like Akt, S6 ribosomal protein, and 4E-BP1.[9] This inhibition leads to decreased protein synthesis and cell growth, contributing to the anti-proliferative effects of the compound.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, cell survival, and proliferation. In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy. This compound is a potent inhibitor of NF-κB activation induced by various inflammatory stimuli.[10][11][12] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[10][12] This sequesters NF-κB in the cytoplasm and prevents it from translocating to the nucleus to activate the transcription of its target genes.

Caption: this compound inhibits the NF-κB signaling pathway.

STAT-3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT-3) is another transcription factor that is constitutively activated in a wide range of cancers, promoting cell proliferation, survival, and invasion. This compound has been shown to suppress the STAT-3 signaling pathway by inhibiting the phosphorylation of STAT-3.[13][14] This prevents its dimerization, nuclear translocation, and subsequent activation of target genes involved in tumorigenesis, such as those encoding for matrix metalloproteinases (MMPs).[13]

Caption: this compound inhibits the STAT-3 signaling pathway.

Induction of Oxidative Stress and DNA Damage

This compound treatment can lead to an increase in reactive oxygen species (ROS) within cancer cells, inducing a state of oxidative stress.[2][5] This elevated ROS can cause damage to cellular components, including DNA.[5] this compound has been shown to induce DNA damage responses, as evidenced by the formation of γH2AX foci, a marker for DNA double-strand breaks.[5][15] Furthermore, it can suppress the expression of RAD51, a key protein in the homologous recombination DNA repair pathway, potentially sensitizing cancer cells to DNA-damaging agents.[5][15]

Quantitative Data

The cytotoxic and anti-proliferative effects of this compound and its parent compound oleandrin have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | Compound | IC50 Value | Reference |

| MDA-MB-231 | Breast Cancer | Oleandrin | 72 nM | [13] |

| RT-R-MDA-MB-231 | Breast Cancer | Oleandrin | 183 nM | [13] |

| Undifferentiated CaCO-2 | Colon Cancer | Oleandrin | 8.25 nM | [3][16] |

| Differentiated CaCO-2 | Colon Cancer | Oleandrin | >25 nM | [3] |

| Na,K-ATPase | N/A (Enzyme Inhibition) | Oleandrin | 0.62 µM | [1] |

| Na,K-ATPase | N/A (Enzyme Inhibition) | This compound | 1.23 µM | [1] |

Experimental Protocols

Western Blotting for Protein Expression Analysis

This protocol is a representative example for assessing changes in protein expression in cancer cells treated with this compound.

-

Cell Lysis:

-

Treat cancer cells (e.g., Panc-1) with desired concentrations of this compound for a specified time (e.g., 24 hours).[9]

-

Wash cells with cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[5]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-Akt, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Caption: A generalized workflow for Western blotting.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol outlines the steps for quantifying apoptosis in this compound-treated cancer cells using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

-

Cell Treatment and Harvesting:

-

Seed cancer cells and treat with various concentrations of this compound for the desired duration (e.g., 24 hours).[5]

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

-

Cell Washing:

-

Wash the cells twice with cold PBS by centrifugation.

-

-

Annexin V and PI Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye like propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15-20 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate laser and filter settings for the chosen fluorochromes.

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion

This compound demonstrates significant anti-cancer activity through a multi-pronged approach. Its primary interaction with the Na+/K+-ATPase pump initiates a cascade of events that includes the induction of apoptosis and cell cycle arrest. Furthermore, its ability to modulate key oncogenic signaling pathways such as PI3K/Akt/mTOR, NF-κB, and STAT-3 underscores its potential as a broad-spectrum anti-cancer agent. The induction of oxidative stress and DNA damage further contributes to its cytotoxic effects. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.

References

- 1. Inhibition of Na,K-ATPase by oleandrin and this compound, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cellular Location and Expression of Na+, K+-ATPase α Subunits Affect the Anti-Proliferative Activity of Oleandrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]

- 5. Oleandrin induces DNA damage responses in cancer cells by suppressing the expression of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. saludintegral.hn [saludintegral.hn]

- 7. Oleandrin Promotes Apoptosis in an Autophagy-Dependent Manner in Gastric Cancer [imrpress.com]

- 8. Antitumor effects of oleandrin in different types of cancers: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PBI-05204, a supercritical CO2 extract of Nerium oleander, inhibits growth of human pancreatic cancer via targeting the PI3K/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Oleandrin suppresses activation of nuclear transcription factor-kappaB, activator protein-1, and c-Jun NH2-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oleandrin induces DNA damage responses in cancer cells by suppressing the expression of Rad51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oleandrin | ATPase | Potassium Channel | Sodium Channel | TargetMol [targetmol.com]

biological activity of oleandrigenin vs oleandrin

An In-depth Technical Guide to the Comparative Biological Activities of Oleandrin and Oleandrigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin and its aglycone metabolite, this compound, are potent cardiac glycosides derived from the Nerium oleander plant. Both compounds have garnered significant interest for their therapeutic potential, particularly in oncology, alongside their well-documented cardiotoxicity. This technical guide provides a comprehensive comparison of their biological activities, focusing on their primary mechanism of action, anticancer effects, and the signaling pathways they modulate. All quantitative data are summarized in comparative tables, and key experimental methodologies are detailed. Furthermore, signaling cascades and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions.

Introduction and Chemical Structures

Oleandrin is a cardiac glycoside characterized by a steroid nucleus, an unsaturated lactone ring, and a sugar moiety (L-oleandrose).[1] this compound is the aglycone of oleandrin, meaning it is the non-sugar portion of the molecule, formed by the removal of the L-oleandrose group.[2][3] This structural difference—the presence or absence of the sugar moiety—is a key determinant of their distinct pharmacokinetic and pharmacodynamic properties. While both are recognized for their potent biological effects, understanding their comparative activity is crucial for therapeutic development.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary and most well-understood mechanism of action for both oleandrin and this compound is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][3][4][5]

By binding to the α-subunit of the Na+/K+-ATPase, these cardiac glycosides stabilize the enzyme in its phosphorylated state, preventing the transport of Na+ out of the cell and K+ into the cell.[6][7] This leads to an increase in intracellular sodium concentration, which in turn inhibits the Na+/Ca2+ exchanger. The resulting elevation in intracellular calcium levels is responsible for the positive inotropic effects on cardiac muscle and also plays a significant role in inducing apoptosis in cancer cells.[5][6][7]

dot

Caption: Inhibition of Na+/K+-ATPase by oleandrin/oleandrigenin.

Quantitative Comparison of Na+/K+-ATPase Inhibition

Direct comparative studies have shown differences in the inhibitory potency of oleandrin and this compound against the Na+/K+-ATPase enzyme. Oleandrin, despite being the glycosylated parent compound, is a more potent inhibitor than its aglycone metabolite, this compound, and the commonly used cardiac glycoside, digoxin.

| Compound | IC50 (µmol/L) for Na+/K+-ATPase Inhibition | Source |

| Oleandrin | 0.62 | [4][8] |

| This compound | 1.23 | [4][8] |

| Digoxin | 2.69 | [4][8] |

| Ouabain | 0.22 | [4][8] |

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This protocol is based on methodologies used to assess the inhibition of Na+/K+-ATPase catalytic activity.

-

Enzyme Preparation:

-

Source: Porcine cerebral cortex tissue, which contains all three α-isoforms of Na+/K+-ATPase, is a common source.[4]

-

Homogenize the tissue in a buffered solution (e.g., sucrose, EDTA, and imidazole buffer, pH 7.4).

-

Centrifuge the homogenate to pellet cellular debris. The supernatant containing the microsomal fraction with the enzyme is collected.

-

Determine the protein concentration of the enzyme preparation using a standard method like the Bradford or BCA assay.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing MgCl2, NaCl, KCl, ATP, and a buffer (e.g., imidazole, pH 7.4).

-

Add varying concentrations of the test compounds (oleandrin, this compound, digoxin, ouabain) dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture.

-

Pre-incubate the enzyme preparation with the test compounds for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction by adding a quenching agent, such as ice-cold trichloroacetic acid.

-

-

Measurement of Activity:

-

The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

This is typically done colorimetrically using a malachite green-based or similar phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~660 nm).

-

A parallel set of reactions is run in the absence of KCl (or in the presence of a saturating concentration of ouabain) to measure the Mg2+-ATPase background activity, which is then subtracted to determine the specific Na+,K+-dependent ATPase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

-

Anticancer and Cytotoxic Activity

Both oleandrin and this compound exhibit potent cytotoxic effects against a wide range of human cancer cell lines, including those from pancreatic, breast, lung, colon, and prostate cancers, as well as melanoma and glioma.[9][10][11][12] Their anticancer activity is not solely dependent on Na+/K+-ATPase inhibition but also involves the modulation of multiple cellular signaling pathways that regulate cell proliferation, apoptosis, and autophagy.[13][14]

Comparative Cytotoxicity

While both compounds are cytotoxic, their potency can vary depending on the cancer cell type. The available data suggests that oleandrin often displays potent anti-proliferative activity at nanomolar concentrations.

| Compound | Cell Line | Cancer Type | IC50 | Source |

| Oleandrin | CaCO-2 (undifferentiated) | Colon Cancer | 8.25 nM | [15] |

| Oleandrin | A549 | Lung Cancer | ~0.02 µg/mL (~35 nM) | [16] |

(Note: Direct side-by-side IC50 data for this compound across a wide range of cancer cell lines is less frequently published than for oleandrin. Further research is needed to populate a comprehensive comparative table.)

Modulation of Key Signaling Pathways

Oleandrin and its derivatives have been shown to interfere with several signaling pathways critical for cancer cell survival and proliferation.[13][14][[“]][[“]][[“]]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Oleandrin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[9][14]

-

NF-κB Signaling: Nuclear factor kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Oleandrin can inhibit NF-κB activity, making cancer cells more susceptible to apoptosis.[2][6]

-

MAPK Pathway (ERK): The mitogen-activated protein kinase (MAPK) pathway, including ERK, is involved in cell proliferation and differentiation. Oleandrin can alter ERK phosphorylation, contributing to its cytotoxic effects.[14][15]

-

Induction of Apoptosis: Both compounds induce programmed cell death (apoptosis) through various mechanisms, including the upregulation of Fas ligand (FasL), activation of caspases, generation of reactive oxygen species (ROS), and disruption of the mitochondrial membrane potential.[2][6][14]

dot

References

- 1. Oleandrin - Wikipedia [en.wikipedia.org]

- 2. phcogrev.com [phcogrev.com]

- 3. Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oleander toxicity: a focus on oleandrin [flipper.diff.org]

- 8. Inhibition of Na,K-ATPase by oleandrin and this compound, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mskcc.org [mskcc.org]

- 10. researchgate.net [researchgate.net]

- 11. saludintegral.hn [saludintegral.hn]

- 12. Antitumor effects of oleandrin in different types of cancers: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oleandrin: A bioactive phytochemical and potential cancer killer via multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.blrcl.org [journals.blrcl.org]

- 15. Oleandrin | ATPase | Potassium Channel | Sodium Channel | TargetMol [targetmol.com]

- 16. Oleandrin induces DNA damage responses in cancer cells by suppressing the expression of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. consensus.app [consensus.app]

- 18. consensus.app [consensus.app]

- 19. consensus.app [consensus.app]

Oleandrigenin: An In-Vivo Metabolite of Oleandrin - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin, a potent cardiac glycoside extracted from Nerium oleander, undergoes significant in vivo biotransformation to its primary active metabolite, oleandrigenin. This technical guide provides a comprehensive overview of the metabolic fate of oleandrin, with a focus on the formation and pharmacokinetics of this compound. We delve into detailed experimental methodologies for in vivo studies and analytical quantification, present key quantitative data in a comparative format, and visualize the intricate signaling pathways modulated by these compounds. This document is intended to serve as a critical resource for researchers in pharmacology, toxicology, and drug development investigating the therapeutic potential and toxicological profile of oleandrin and its metabolites.

Introduction

Oleandrin, a complex cardiac glycoside, has garnered considerable interest for its diverse pharmacological activities, including cardiotonic, anti-cancer, and anti-viral properties.[1] However, its clinical application is hampered by a narrow therapeutic index and significant toxicity. A thorough understanding of its in vivo metabolism is paramount for both elucidating its mechanism of action and developing safer therapeutic strategies. The primary metabolic pathway of oleandrin involves the enzymatic hydrolysis of its oleandrose sugar moiety to yield the aglycone, this compound.[2] This biotransformation is a critical determinant of the compound's pharmacokinetic profile and biological activity.

In Vivo Metabolism of Oleandrin to this compound

The conversion of oleandrin to this compound is a rapid and significant metabolic event observed in vivo.[2][3] This process is believed to be catalyzed by various hydrolytic enzymes present in tissues such as the liver and in the gastrointestinal tract.[4] The resulting metabolite, this compound, retains the core steroid structure and is also biologically active.

Pharmacokinetic Profile

The in vivo disposition of oleandrin is characterized by rapid absorption and distribution, followed by metabolic conversion and excretion. The formation of this compound significantly influences the overall pharmacokinetic parameters of oleandrin administration.

Table 1: Pharmacokinetic Parameters of Oleandrin in Mice

| Parameter | Intravenous (IV) Administration (40 µg/kg) | Oral (PO) Administration (80 µg/kg) | Reference |

| Tmax | N/A | 20 minutes | [3] |

| Cmax | N/A | Not Reported | [3] |

| t1/2 (elimination) | 0.4 ± 0.1 hours | 2.3 ± 0.5 hours | [3] |

| AUC (0-inf) | 24.6 ± 11.1 ng·h/mL | 14.4 ± 4.3 ng·h/mL | [3] |

| Oral Bioavailability | N/A | ~30% | [3] |

Table 2: Tissue Distribution of Oleandrin and this compound in Mice (following a 40 µg/kg IV dose of [3H]oleandrin)

| Time Point | Tissue | % of Total Radioactivity as Oleandrin | % of Injected Dose as this compound | Reference |

| 5 minutes | Liver | >60% | 28% | [3] |

Table 3: Excretion of Oleandrin and this compound in Mice (24 hours post-IV injection of [3H]oleandrin)

| Excretion Route | Form | % of Injected Dose | Reference |

| Urine | Oleandrin | 1.9% | [3] |

| This compound | 4.4% | [3] | |

| Feces | Oleandrin & this compound | 66% (in equal amounts) | [3] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for assessing the pharmacokinetics of oleandrin and the formation of this compound in a murine model.

3.1.1. Animal Model

-

Species: Male CD-1 mice (or other suitable strain)

-

Weight: 20-25 g

-

Housing: Standard controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

3.1.2. Drug Administration

-

Intravenous (IV) Administration:

-

Oral (PO) Administration:

-

Prepare a suspension or solution of oleandrin in a suitable vehicle.

-

Administer a single dose (e.g., 80-150 mg/kg) via oral gavage.[5]

-

3.1.3. Sample Collection

-

Blood: Collect blood samples (e.g., via retro-orbital sinus or cardiac puncture) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes.

-

Tissues: At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, heart, brain). Rinse with cold saline, blot dry, weigh, and store at -80°C until analysis.[6]

3.1.4. Sample Processing

-

Plasma: Centrifuge the blood at 4°C to separate plasma. Store plasma at -80°C.

-

Tissues: Homogenize the tissues in an appropriate buffer.[6]

Quantification of Oleandrin and this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of oleandrin and its metabolite.

3.2.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., digoxin-d3).

-

Add 500 µL of ethyl acetate and vortex for 1 minute.[7]

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.2. LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid or 20 mM ammonium acetate.[7]

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the analytes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Oleandrin transition: m/z 577 → 373.[8]

-

This compound transition: (Requires specific optimization, but would be based on its molecular weight of 534.7 g/mol ).

-

Signaling Pathways Modulated by Oleandrin

Oleandrin exerts its biological effects by modulating several key intracellular signaling pathways. The contribution of this compound to the modulation of these pathways is an active area of research.

NF-κB Signaling Pathway

Oleandrin is a potent inhibitor of the NF-κB signaling pathway. It has been shown to block the activation of NF-κB induced by various inflammatory stimuli.[9] This inhibition is mediated, at least in part, by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[10]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of oleandrin. This pathway, which includes the Raf/MEK/ERK cascade, is crucial for cell proliferation, differentiation, and survival. Oleandrin has been shown to modulate the activity of key components within this pathway, although the exact mechanisms are still under investigation.[11]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, metabolism, and survival. Oleandrin has been reported to interfere with this pathway, contributing to its anti-proliferative and pro-apoptotic effects in cancer cells.[11][12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study of oleandrin metabolism.

Conclusion

The in vivo conversion of oleandrin to its aglycone metabolite, this compound, is a pivotal aspect of its pharmacology and toxicology. This guide has provided a detailed overview of this metabolic process, including quantitative pharmacokinetic data, comprehensive experimental protocols, and the molecular signaling pathways involved. A thorough understanding of these aspects is essential for the continued investigation of oleandrin and its derivatives as potential therapeutic agents. Future research should focus on further elucidating the enzymatic pathways responsible for this biotransformation and the specific biological activities of this compound.

References

- 1. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo [mdpi.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Murine pharmacokinetics and metabolism of oleandrin, a cytotoxic component of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. LC/MS/MS analyses of an oleander extract for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oleandrin suppresses activation of nuclear transcription factor-kappaB, activator protein-1, and c-Jun NH2-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Oleandrin: A bioactive phytochemical and potential cancer killer via multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural Properties and Chemical Synthesis of Oleandrigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrigenin is a potent cardiac glycoside and the aglycone of oleandrin, a major toxic compound found in the oleander plant (Nerium oleander).[1] Like other cardiac glycosides, this compound exhibits significant biological activity, primarily through the inhibition of the Na+/K+-ATPase pump.[2][3][4] This activity underlies its cardiotonic effects but also makes it a molecule of interest for its potential therapeutic applications, including anticancer properties. This technical guide provides a comprehensive overview of the structural properties, chemical synthesis, and key signaling pathways modulated by this compound, tailored for researchers and professionals in drug development.

Structural Properties of this compound

This compound is a complex steroid derivative with a characteristic five-ring structure. Its detailed structural and physical properties are summarized below.

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₂₅H₃₆O₆ | [5] |

| Molecular Weight | 432.5 g/mol | [5] |

| IUPAC Name | (3β,5β,16β)-16-(acetyloxy)-3,14-dihydroxycard-20(22)-enolide | |

| CAS Number | 465-15-6 | [5] |

| Melting Point | Not readily available (Oleandrin: 250 °C) | [6][7][8][9] |

| Appearance | White to Off-White Solid | [8] |

| Solubility | Soluble in methanol, ethanol, and chloroform; Insoluble in water. | [6][7] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following data has been compiled from available literature.

¹H and ¹³C NMR Spectroscopy:

The ¹H and ¹³C NMR spectra for this compound have been reported in the supporting information of the synthetic work by Fejedelem et al. (2021).[10] These data are essential for confirming the structure and stereochemistry of the molecule.

Mass Spectrometry:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for the detection and quantification of this compound.[11][12] Under electrospray ionization (ESI), this compound can be readily protonated. The resulting precursor ion can be fragmented to produce a characteristic product ion spectrum, which is useful for its unambiguous identification in complex matrices.[13]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, including hydroxyl (-OH), ester carbonyl (C=O), and lactone carbonyl (C=O) groups.[10]

Chemical Synthesis of this compound

The total synthesis of this compound is a challenging endeavor due to its complex and highly oxygenated steroid core. A notable recent synthesis was reported by Fejedelem et al. in 2021, which provides a concise route from commercially available steroids.[10]

Synthetic Strategy Overview (Fejedelem et al., 2021)

The synthesis commences from either testosterone or dehydroepiandrosterone (DHEA) and proceeds through a 15-step sequence.[10] Key transformations in this synthetic route include:

-

β-face selective epoxidation: A crucial step to install the C14-hydroxyl group.

-

Epoxide rearrangement: To establish the correct stereochemistry at C17 and introduce the C16-oxygen functionality.

-

Singlet oxygen oxidation: To construct the butenolide ring at C17.

The overall workflow of this synthetic approach is depicted in the following diagram.

Detailed Experimental Protocols

The detailed experimental procedures for the key steps in the synthesis of this compound, as reported by Fejedelem et al. (2021), are provided in the supporting information of their publication.[10] These protocols include specific reagents, reaction conditions, and purification methods for each synthetic transformation.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these interactions is critical for the development of this molecule as a therapeutic agent.

Inhibition of Na+/K+-ATPase

The primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2][3][4] Inhibition of this pump by this compound leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels.[1] This cascade of events is responsible for the cardiotonic effects of this compound and is also implicated in its anticancer activity.[3]

Modulation of Cancer-Related Signaling Pathways

Beyond its effect on the Na+/K+-ATPase, this compound has been shown to modulate several signaling pathways that are frequently dysregulated in cancer.

NF-κB Signaling Pathway:

This compound has been reported to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway.[7] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[14] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which are involved in inflammation, cell survival, and proliferation.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival. Oleandrin, the parent compound of this compound, has been shown to activate the MAPK pathway, which can contribute to its pro-apoptotic effects in cancer cells.[14]

PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Oleandrin has been shown to dephosphorylate Akt, leading to the inhibition of this pro-survival pathway.[14]

STAT3 Signaling Pathway:

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival. Oleandrin and its derivatives have been shown to suppress the STAT3 signaling pathway, contributing to their anticancer effects.

Conclusion

This compound is a structurally complex natural product with significant biological activities. Its primary mechanism of action, the inhibition of Na+/K+-ATPase, and its ability to modulate key cancer-related signaling pathways make it a promising lead compound for drug development. The recent advances in its chemical synthesis have opened up new avenues for the generation of analogs and further investigation of its therapeutic potential. This technical guide provides a foundational understanding of the key chemical and biological aspects of this compound to aid researchers in their future investigations.

References

- 1. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Na,K-ATPase by oleandrin and this compound, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C25H36O6 | CID 9802865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. OLEANDRIN CAS#: 465-16-7 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Cardiotonic Steroids this compound and Rhodexin B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] LC/MS/MS analyses of an oleander extract for cancer treatment. | Semantic Scholar [semanticscholar.org]

- 12. Determination of oleandrin in tissues and biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oleandrin | C32H48O9 | CID 11541511 - PubChem [pubchem.ncbi.nlm.nih.gov]

oleandrigenin source and natural occurrence

An In-depth Technical Guide to the Natural Sources and Occurrence of Oleandrigenin

Introduction

This compound is a potent cardenolide, the aglycone (or non-sugar) moiety of the cardiac glycoside oleandrin.[1] As a member of the cardiac glycoside family, it shares a core steroid structure with a five-membered lactone ring at the C17 position, a structural feature essential for its biological activity.[2][3] The primary and most well-documented natural source of this compound is the evergreen shrub Nerium oleander, a plant renowned for both its ornamental beauty and its significant toxicity.[4][5] In the plant, this compound exists predominantly in its glycosidic form, oleandrin, from which it is released upon hydrolysis of the sugar moiety.[2] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the natural occurrence, quantitative distribution, experimental protocols for isolation and analysis, and the molecular signaling pathways modulated by this compound.

Natural Occurrence and Distribution

This compound, primarily as its parent glycoside oleandrin, is synthesized and stored in all parts of the Nerium oleander plant.[3][6][7] The concentration of these cardenolides can vary significantly based on the specific plant organ, geographical location, season, and even the flower color, with red-flowered varieties reportedly containing higher levels than white-flowered ones.[3] The toxins are heat-stable and remain potent in fresh, dried, or even burned plant material.[6]

Data Presentation: Quantitative Analysis of Cardenolides in Nerium oleander

The following tables summarize quantitative data on the concentration of oleandrin and total cardiac glycosides from various studies. It is important to note the variation in extraction methods, analytical techniques, and units of measurement, which affects direct comparability.

Table 1: Oleandrin Content in Different Parts of Nerium oleander

| Plant Part | Concentration (% w/w) | Analytical Method | Country of Origin | Reference |

| Leaves | 0.022 - 0.549% | HPLC-DAD | Algeria | [8] |

| Leaves | ~0.27% (2700 ng/mg) | LC-HRMS | Italy | [9] |

| Flowers | 0.005 - 0.025% | HPLC-DAD | Algeria | [8] |

| Branches | 0.004 - 0.062% | HPLC-DAD | Algeria | [8] |

Table 2: Total Cardiac Glycoside Content in Nerium oleander (Leaf & Flower Extracts)

| Plant Part | Extraction Solvent | Concentration (mg SE/g)* | Analytical Method | Country of Origin | Reference |

| Leaf | Water | 169.89 ± 0.21 | Spectrophotometry | Turkey | [10] |

| Leaf | Methanol | 259.71 ± 0.23 | Spectrophotometry | Turkey | [10] |

| Flower | Water | 123.44 ± 0.10 | Spectrophotometry | Turkey | [10] |

| Flower | Methanol | 200.25 ± 0.31 | Spectrophotometry | Turkey | [10] |

mg Securidaside Equivalents per gram of extract.

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, isolation, and quantification of this compound from its natural source.

Protocol 1: Extraction and Isolation of this compound/Oleandrin from Nerium oleander Leaves

This protocol is a composite method based on common laboratory practices described in the literature.[8][9][11][12]

-

Sample Preparation :

-

Collect fresh leaves of Nerium oleander. Wash them with deionized water to remove any surface contaminants and dry them in a shaded, well-ventilated area until brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Solvent Extraction :

-

Weigh 10 g of the powdered leaf material and place it into a flask.

-

Add 100 mL of 80% methanol.

-

Macerate the mixture in an ultrasonic bath for 60-120 minutes at a controlled temperature (e.g., 40°C) to enhance extraction efficiency.[9]

-

Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Repeat the extraction process on the residue two more times to ensure complete extraction. Combine all filtrates.

-

-

Solvent Partitioning (Liquid-Liquid Extraction) :

-

Concentrate the combined methanolic extract to about one-third of its original volume using a rotary evaporator under reduced pressure.

-

Add an equal volume of distilled water to the concentrated extract.

-

Transfer the aqueous-methanolic solution to a separatory funnel and extract three times with an equal volume of methylene chloride or ethyl acetate.[12]

-

Combine the organic layers, which now contain the less polar cardiac glycosides including oleandrin.

-

-

Purification using Solid-Phase Extraction (SPE) :

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in a minimal volume of 1:1 acetonitrile/water (v/v) containing 0.1% formic acid.[11][13]

-

Condition a C18 SPE cartridge (e.g., tC18) with methanol followed by distilled water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with distilled water to remove highly polar impurities.

-

Elute the cardiac glycosides with 2 mL of methanol or ethyl acetate.[11][13]

-

Evaporate the eluent to dryness under a gentle stream of nitrogen. The resulting residue contains a purified fraction of cardiac glycosides ready for analysis.

-

Protocol 2: Quantification by HPLC-MS/MS

This protocol details a highly sensitive and specific method for quantifying this compound and its parent glycoside, oleandrin.[9][11][12]

-

Standard and Sample Preparation :

-

Prepare a stock solution of oleandrin and this compound standards (if available) in methanol at 1 mg/mL.

-

Create a series of calibration standards by serially diluting the stock solution in a 1:1 acetonitrile/water mixture.

-

Reconstitute the purified extract from Protocol 1 in a known volume (e.g., 200 µL) of 1:1 acetonitrile/water (v/v) with 0.1% formic acid.[11][13]

-

-

Chromatographic Conditions :

-

HPLC System : Agilent 1200 series or equivalent.

-

Column : Reversed-phase C18 column (e.g., Symmetry® C18, 3.5 µm, 4.6x75 mm).[8]

-

Mobile Phase A : Ultrapure water with 0.1% formic acid and 5 mM ammonium formate.[9]

-

Mobile Phase B : Methanol with 0.1% formic acid.[9]

-

Gradient Elution : Start with a high percentage of A, linearly increasing B over ~10 minutes.

-

Flow Rate : 0.4 mL/min.[9]

-

Injection Volume : 10 µL.

-

Column Temperature : 40°C.[9]

-

-

Mass Spectrometry Conditions :

-

Mass Spectrometer : Triple-quadrupole/linear ion trap mass spectrometer or QqTOF.[12][14]

-

Ionization Mode : Electrospray Ionization, Positive (ESI+).

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

Oleandrin : Precursor ion [M+H]⁺ m/z 577 -> Product ion m/z 373.[11]

-

This compound : Precursor ion [M+H]⁺ m/z 431 -> Product ion m/z 371 (or other characteristic fragments).

-

-

Data Analysis : Quantify the concentration in the sample by comparing the peak area to the calibration curve generated from the standards.

-

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final quantification.

Figure 1: Experimental Workflow for this compound Analysis

Molecular Signaling Pathways

This compound exerts its potent biological effects by modulating fundamental cellular signaling pathways.

1. Primary Mechanism: Inhibition of Na⁺/K⁺-ATPase

The hallmark of cardiac glycosides is their ability to inhibit the sodium-potassium pump (Na⁺/K⁺-ATPase).[15] This inhibition disrupts the electrochemical gradient across the cell membrane, leading to a cascade of events, particularly in cardiomyocytes.[3][16]

Figure 2: this compound's Primary Mechanism of Action

2. Anticancer Mechanism: Inhibition of STAT3 Signaling

Beyond its cardiotonic effects, this compound demonstrates significant anticancer activity by modulating pathways critical for tumor survival and metastasis. One key target is the STAT3 signaling pathway, which is often constitutively active in cancer cells.[17][18]

References

- 1. Oleandrin | C32H48O9 | CID 11541511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]

- 4. Nerium - Wikipedia [en.wikipedia.org]

- 5. gardenia.net [gardenia.net]

- 6. researchgate.net [researchgate.net]

- 7. monstera-app.com [monstera-app.com]

- 8. scialert.net [scialert.net]

- 9. A Probable Fatal Case of Oleander (Nerium oleander) Poisoning on a Cattle Farm: A New Method of Detection and Quantification of the Oleandrin Toxin in Rumen [mdpi.com]

- 10. Qualitative and quantitative phytochemical screening of Nerium oleander L. extracts associated with toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of oleandrin in tissues and biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. LC/MS/MS analyses of an oleander extract for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Na,K-ATPase by oleandrin and this compound, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inhibition of Na+/K+-ATPase by Oleandrigenin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleandrigenin, the aglycone of oleandrin, is a potent cardiac glycoside that exerts significant biological effects primarily through the inhibition of the Na+/K+-ATPase pump. This integral membrane protein is responsible for maintaining electrochemical gradients across the plasma membrane of animal cells.[1][2] Inhibition of this pump by this compound leads to a cascade of downstream signaling events, making it a molecule of interest for various therapeutic applications, including oncology.[3] This guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, key downstream signaling pathways, and detailed experimental protocols relevant to the study of this compound's interaction with the Na+/K+-ATPase.

Mechanism of Action

The Na+/K+-ATPase is a heterodimeric protein consisting of a catalytic α-subunit and a glycosylated β-subunit.[4] The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides like this compound.[4] There are four known isoforms of the α-subunit (α1, α2, α3, α4), and their tissue-specific expression and differential sensitivity to cardiac glycosides are key determinants of the pharmacological effects of these compounds.[4][5]

This compound binds to the extracellular side of the α-subunit, stabilizing the enzyme in the E2-P conformation. This prevents the dephosphorylation and subsequent binding of intracellular Na+, thereby inhibiting the pump's ion-translocating activity.[6] The inhibition of the Na+/K+-ATPase disrupts the normal Na+ and K+ gradients, leading to an increase in intracellular sodium concentration.[6] This elevation in intracellular Na+ subsequently reduces the driving force for the Na+/Ca2+ exchanger (NCX), resulting in an accumulation of intracellular calcium ([Ca2+]i).[7][8][[“]]

Quantitative Inhibition Data

The inhibitory potency of this compound and its parent compound, oleandrin, against the Na+/K+-ATPase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Compound | Target | IC50 (µM) | Source |

| This compound | Na,K-ATPase | 1.23 | [10][11] |

| Oleandrin | Na,K-ATPase | 0.62 | [10][11] |

| Ouabain (Control) | Na,K-ATPase | 0.22 | [10][11] |

| Digoxin (Control) | Na,K-ATPase | 2.69 | [10][11] |

Downstream Signaling Pathways

The inhibition of the Na+/K+-ATPase by this compound and the subsequent increase in intracellular calcium act as a trigger for multiple downstream signaling cascades. These pathways are implicated in the cytotoxic and pro-apoptotic effects of this compound observed in cancer cells.[3][12]

Calcium-Mediated Signaling

The sustained elevation of intracellular Ca2+ is a central event that can trigger various cellular responses, including:

-

Mitochondrial Dysfunction: Increased cytosolic Ca2+ can lead to mitochondrial Ca2+ overload, which in turn can induce the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors like cytochrome c.[13]

-

Endoplasmic Reticulum (ER) Stress: Disruption of Ca2+ homeostasis can lead to ER stress and the unfolded protein response (UPR). The PERK/eIF2α/ATF4/CHOP signaling axis has been identified as one of the pathways activated by oleandrin, leading to immunogenic cell death in breast cancer.[14]

-

Activation of Calpains and Caspases: Calcium-dependent proteases such as calpains and certain caspases can be activated, leading to the execution of the apoptotic program.

Receptor Tyrosine Kinase (RTK) and Src Signaling

The Na+/K+-ATPase can also function as a signaling scaffold. The binding of cardiac glycosides can lead to the activation of the non-receptor tyrosine kinase Src, which can then transactivate receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). This can initiate downstream signaling cascades, including the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation and survival.[3][12][15]

Apoptosis Induction

This compound and its derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]

-

Intrinsic Pathway: Involves the regulation of Bcl-2 family proteins, leading to changes in mitochondrial membrane potential, cytochrome c release, and activation of caspase-9 and caspase-3.[13]

-

Extrinsic Pathway: Can be initiated through the upregulation of death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8.[13]

-

Autophagy-Dependent Apoptosis: In some cancer types, such as gastric cancer, oleandrin has been shown to induce apoptosis in an autophagy-dependent manner.[16][17]

Diagrams of Signaling Pathways and Experimental Workflows

Caption: this compound signaling cascade.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol is based on the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.[18][19][20]

Materials:

-

Tissue or cell lysate

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

ATP solution

-

This compound solution (at various concentrations)

-

Ouabain solution (as a positive control)

-

Reagents for Pi detection (e.g., Molybdate-based reagent)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer on ice. Centrifuge to remove debris and determine the protein concentration of the supernatant.

-

Reaction Setup: In a 96-well plate, set up the following reactions:

-

Total ATPase activity: Lysate + Assay Buffer + ATP

-

Ouabain-insensitive ATPase activity: Lysate + Assay Buffer + ATP + Ouabain

-

This compound inhibition: Lysate + Assay Buffer + ATP + this compound (at various concentrations)

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Phosphate Detection: Add the colorimetric phosphate detection reagent to each well.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader.

-

Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive activity. The inhibitory effect of this compound is determined by comparing the activity in the presence of the compound to the control.

References

- 1. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]

- 2. Na+,K+-ATPase with Disrupted Na+ Binding Sites I and III Binds Na+ with Increased Affinity at Site II and Undergoes Na+-Activated Phosphorylation with ATP | MDPI [mdpi.com]

- 3. Oleandrin: A bioactive phytochemical and potential cancer killer via multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Location and Expression of Na+, K+-ATPase α Subunits Affect the Anti-Proliferative Activity of Oleandrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Cardiac Remodeling by Cardiac Na(+)/K(+)-ATPase Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Oleandrin produces changes in intracellular calcium levels in isolated cardiomyocytes: a real-time fluorescence imaging study comparing adult to neonatal cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of Oleandrin Is Mediated by Calcium Influx and by Increased Manganese Uptake in Saccharomyces cerevisiae Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. Inhibition of Na,K-ATPase by oleandrin and this compound, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.blrcl.org [journals.blrcl.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Oleandrin, a cardiac glycoside, induces immunogenic cell death via the PERK/elF2α/ATF4/CHOP pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Oleandrin Promotes Apoptosis in an Autophagy-Dependent Manner in Gastric Cancer [imrpress.com]

- 17. Oleandrin Promotes Apoptosis in an Autophagy-Dependent Manner in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]

- 20. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Oleandrigenin's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning oleandrigenin and its parent compound, oleandrin, focusing on their therapeutic potential as anticancer agents. Oleandrin is a toxic cardiac glycoside isolated from the Nerium oleander plant, and its deglycosylated metabolite is this compound[1][2][3]. Both compounds have demonstrated significant cytotoxic effects against various cancer cell lines by modulating complex cellular signaling pathways[2][4]. This document summarizes key quantitative data, details common experimental protocols, and visualizes the critical molecular pathways and workflows involved in this research.

Mechanism of Action and Core Signaling Pathways

This compound and oleandrin exert their anticancer effects by inducing apoptosis, cell cycle arrest, and autophagy while inhibiting cell proliferation and invasion[5][6]. These outcomes are orchestrated through the modulation of several key signaling pathways.

1.1. Inhibition of the STAT-3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT-3) is frequently overactive in cancer, promoting cell proliferation and invasion. Oleandrin has been shown to decrease the levels of phosphorylated STAT-3 (p-STAT-3), which in turn downregulates invasion-related molecules like MMP-9, OCT3/4, and β-catenin[7].

1.2. Activation of the p38 MAPK Apoptotic Pathway

In human osteosarcoma cells, oleandrin has been found to synergize with cisplatin by enhancing apoptosis through the activation of the p38 MAPK signaling pathway[8]. This pathway involves the activation of key apoptotic proteins, including the caspase cascade.

1.3. Induction of Endoplasmic Reticulum (ER) Stress

Oleandrin can induce mitochondrial-mediated apoptosis in breast cancer cells by activating endoplasmic reticulum (ER) stress[9]. This involves the upregulation of key ER stress markers, leading to the activation of pro-apoptotic factors.

Quantitative Data on Therapeutic Effects

The following tables summarize quantitative data from foundational studies, highlighting the potent cytotoxic and pro-apoptotic effects of oleandrin/oleandrigenin.

Table 1: Apoptosis Induction in Osteosarcoma Cells

Data reflects apoptosis rates after 24 hours of treatment. DDP (Cisplatin) and OLE (Oleandrin) were used to treat U-2OS and MG-63 osteosarcoma cell lines[8].

| Cell Line | Treatment Group | Apoptosis Rate (%) |

| U-2OS | Control | 1.69% |

| DDP alone | 6.19% | |

| OLE alone | 7.72% | |

| DDP + OLE | 15.18% | |

| MG-63 | Control | 1.83% |

| DDP alone | 12.23% | |

| OLE alone | 8.26% | |

| DDP + OLE | 19.40% |

Table 2: Effective Concentrations in Various Cancer Cell Lines

This table shows the nanomolar concentrations at which oleandrin and its derivatives have been observed to exert significant anticancer effects in vitro.

| Compound | Cell Line(s) | Effective Concentration | Observed Effect(s) | Reference |

| Oleandrin | Gastric Cancer (HGC-27, SNU-1) | 20 - 40 nM | Induction of apoptosis and autophagy | [10] |

| Oleandrin | Breast Cancer (MDA-MB-231) | 50 nM | Decreased cell invasion, reduced p-STAT-3 levels | [7] |

| Odoroside A | Breast Cancer (MDA-MB-231) | 100 nM | Decreased cell invasion, reduced p-STAT-3 levels | [7] |

| Oleandrin | 17 different cancer cell types (panel) | Low nanomolar | Inhibition of cell growth | [11] |

| This compound deriv. | Influenza virus-infected cells | 1 µg/mL | 69.3% inhibition of viral titer | [12] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in this compound research, based on methods described in the literature[8][9][10][13].

3.1. Protocol: Cell Viability Assessment (CCK-8 Assay)

This protocol is used to evaluate the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HGC-27) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80 nM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

3.2. Protocol: Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This is a standard method to quantitatively distinguish between live, apoptotic, and necrotic cells[14][15].

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with desired concentrations of this compound for 24 hours[10].

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

3.3. Protocol: Western Blotting for Protein Expression

This protocol is used to detect changes in the expression levels of proteins involved in signaling pathways[8][9].

-

Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT-3, Caspase-3, CHOP, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Logical Workflows

Visualizing workflows ensures a systematic approach to research questions.

Workflow for Investigating Anticancer Effects

This diagram outlines a typical workflow for assessing the anticancer potential of a compound like this compound, from initial screening to in vivo validation.

Conclusion and Future Perspectives

Foundational research strongly supports the therapeutic potential of this compound and its parent compound, oleandrin, as anticancer agents. They function by modulating multiple critical signaling pathways, including STAT-3, p38 MAPK, and the ER stress response, ultimately leading to cancer cell death[7][8][9]. The quantitative data consistently show efficacy at low nanomolar concentrations across a variety of cancer types[11].

Despite these promising preclinical findings, the narrow therapeutic window and inherent cardiotoxicity of cardiac glycosides remain significant hurdles for clinical application[16]. Future research should focus on:

-

Pharmacokinetic and Biosafety Profiling: In-depth in vivo studies are necessary to understand the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound[6].

-

Drug Delivery Systems: Developing targeted delivery systems (e.g., nanoparticles) to increase the concentration of this compound at the tumor site while minimizing systemic toxicity.

-

Combination Therapies: Further exploring synergistic effects with existing chemotherapeutic agents, as demonstrated with cisplatin, to enhance efficacy and potentially lower required dosages[8].

-

Clinical Trials: Well-designed clinical trials are essential to validate the safety and efficacy of this compound-based therapies in human patients[2][6].

The continued investigation into these areas will be crucial for translating the potent in vitro and in vivo anticancer activities of this compound into a viable clinical strategy.

References

- 1. Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]

- 4. phcogrev.com [phcogrev.com]

- 5. saludintegral.hn [saludintegral.hn]

- 6. journals.blrcl.org [journals.blrcl.org]

- 7. mdpi.com [mdpi.com]

- 8. Oleandrin synergizes with cisplatin in human osteosarcoma cells by enhancing cell apoptosis through activation of the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oleandrin induces apoptosis via activating endoplasmic reticulum stress in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oleandrin Promotes Apoptosis in an Autophagy-Dependent Manner in Gastric Cancer [imrpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Antiviral Effects of Oleandrin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Oleandrigenin from Nerium oleander

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrigenin, the aglycone of the potent cardiac glycoside oleandrin, is a molecule of significant interest for its pharmacological activities, including potential anticancer properties.[1][2] Found in all parts of the Nerium oleander plant, its isolation requires a multi-step process involving extraction of the parent glycoside, oleandrin, followed by hydrolysis and purification.[3][4][5] This document provides detailed protocols for the extraction of oleandrin from Nerium oleander leaves, its subsequent acid-catalyzed hydrolysis to yield this compound, and purification of the final compound using chromatographic techniques. It also includes a summary of the primary cellular signaling pathway affected by this compound.

Part 1: Extraction and Hydrolysis Overview

The overall process involves the extraction of oleandrin from dried plant material, followed by the removal of the L-oleandrose sugar moiety to yield the desired aglycone, this compound. The efficiency of the initial extraction is a critical determinant of the final yield. Various solvents can be employed, with methanol and ethanol being common choices due to their effectiveness in solubilizing cardiac glycosides.[4][6][7] Subsequent purification is essential to isolate this compound from other plant metabolites and reaction byproducts.

Experimental Workflow Diagram

Caption: General workflow for the extraction and purification of this compound.

Part 2: Quantitative Data Summary

The yield of oleandrin and other extracts from Nerium oleander can vary significantly based on the plant part, geographical source, drying conditions, and extraction method.

Table 1: Comparison of Extraction Yields from Nerium oleander

| Plant Material | Extraction Method | Solvent | Yield | Reference |

| Fresh Leaves | Grinding, Incubation, Ethanol Extraction | Ethanol | 0.22% (Oleandrin) | [8] |

| Dry Leaves | Heat Treatment, Benzene/Acetone Extraction | Benzene/Acetone | 0.033% (Oleandrin) | [8] |

| Dried Leaves | Maceration | Methanol | 18.7% (Total Extract) | [7] |

| Dried Flowers | Maceration | Methanol | 48.8% (Total Extract) | [7] |

| Dried Leaves | Infusion | Water | 43.1% (Total Extract) | [9] |

| Dried Leaves | Decoction | Water | 22.6% (Total Extract) | [9] |

| Dried Leaves | Maceration | Water | 10.2% (Total Extract) | [10] |

| Dried Flowers | Maceration | Water | 8.4% (Total Extract) | [10] |

Note: "Total Extract" refers to the crude extract weight, not the specific yield of oleandrin or this compound.

Part 3: Experimental Protocols

Safety Precaution: Nerium oleander and its extracts, including oleandrin and this compound, are extremely toxic.[3][11] All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Protocol 1: Extraction of Crude Oleandrin

This protocol is adapted from established solvent extraction methodologies.[6][8]

-

Plant Material Preparation:

-

Collect fresh leaves of Nerium oleander.

-

Dry the leaves in a shaded, well-ventilated area or in an oven at 40-50°C until brittle.

-

Grind the dried leaves into a coarse powder (approx. 1-2 mm particle size).

-

-

Solvent Extraction (Maceration):

-

Weigh 100 g of the dried leaf powder and place it into a 2 L Erlenmeyer flask.

-

Add 1 L of 95% methanol to the flask.

-

Seal the flask and macerate for 48 hours at room temperature with occasional agitation.

-

-

Concentration:

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the methanol extract (filtrate) and re-extract the plant residue (marc) two more times with 500 mL of methanol each time.

-

Combine all filtrates.

-

Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Continue evaporation until a dark, viscous, paste-like crude extract is obtained. This crude extract is rich in oleandrin.

-

Protocol 2: Acid Hydrolysis of Oleandrin to this compound

This protocol uses acidic conditions to cleave the glycosidic bond of oleandrin.[4]

-

Hydrolysis Reaction:

-

Transfer the crude oleandrin extract from Protocol 1 to a round-bottom flask using a minimal amount of methanol.

-

For every 10 g of crude extract, add 200 mL of 1 M hydrochloric acid (HCl).

-

Fit the flask with a condenser and heat the mixture in a water bath at 80°C for 2 hours with stirring.

-

-

Extraction of this compound:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7.

-

Transfer the neutralized solution to a separatory funnel.

-

Perform a liquid-liquid extraction by adding 150 mL of chloroform and shaking vigorously. Allow the layers to separate.

-

Collect the lower organic (chloroform) layer.

-

Repeat the extraction of the aqueous layer two more times with 100 mL of chloroform each.

-

Combine the chloroform extracts.

-

-

Concentration:

-

Dry the combined chloroform extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Evaporate the chloroform under reduced pressure using a rotary evaporator to yield the crude this compound extract.

-

Protocol 3: Purification by Column Chromatography

This protocol separates this compound from other compounds in the crude extract.[8][12][13]

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in hexane.

-

Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Allow the silica to settle, draining the excess hexane until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude this compound extract in a minimal volume of chloroform.

-

Adsorb this solution onto a small amount of silica gel (approx. twice the weight of the crude extract) by evaporating the solvent.

-

Carefully layer the dried, sample-adsorbed silica onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a solvent system of increasing polarity. Start with a non-polar solvent and gradually increase the proportion of a more polar solvent. A common gradient is hexane-ethyl acetate (starting from 95:5, progressing to 90:10, 80:20, and so on).

-